HL-60 Cytotoxicity: Ardisianone vs. Maesanin (Cross-Study Potency Comparison)
Ardisianone demonstrates substantially higher potency against HL-60 leukemia cells compared to the structurally related alkyl benzoquinone maesanin. In the MTT assay, ardisianone achieved IC50 values of 1.87 μM (24 h) and 1.67 μM (48 h) [1]. Maesanin, a 1,4-benzoquinone from Maesa lanceolata, exhibited an IC50 of 4.5 μg/mL against HL-60 cells [2]. Using the approximate molecular weight of maesanin (362.5 g/mol), this converts to ~12.4 μM, indicating ardisianone is approximately 6.6- to 7.4-fold more potent on a molar basis. This potency advantage is at the level of cross-study comparison and supports prioritization of ardisianone over maesanin for HL-60-based antileukemic screening.
| Evidence Dimension | Cytotoxicity IC50 against HL-60 cells (MTT assay) |
|---|---|
| Target Compound Data | Ardisianone IC50: 1.87 μM (24 h), 1.67 μM (48 h) |
| Comparator Or Baseline | Maesanin IC50: 4.5 μg/mL (~12.4 μM); dihydromaesanin IC50: 2.2 μg/mL; maesanin dimethyl ether IC50: 0.43 μg/mL |
| Quantified Difference | Ardisianone is ~6.6–7.4-fold more potent than maesanin; less potent than the semi-synthetic maesanin dimethyl ether (0.43 μg/mL) but with a mechanistically distinct profile |
| Conditions | HL-60 promyelocytic leukemia cell line; MTT colorimetric assay; 24 h and 48 h exposure for ardisianone; maesanin assay conditions as reported in Muhammad et al. 2003 |
Why This Matters
Higher potency at lower concentrations reduces the compound quantity required per assay, directly lowering procurement costs for HL-60-based screening campaigns.
- [1] Chan SH, et al. Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. Int. J. Mol. Sci. 2021, 22(20), 11239. doi: 10.3390/ijms222011239. View Source
- [2] Muhammad I, et al. Cytotoxic and antioxidant activities of alkylated benzoquinones from Maesa lanceolata. Phytother Res. 2003 Sep;17(8):887-91. doi: 10.1002/ptr.1237. View Source
